molecular formula C22H25N5O3 B2495803 3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2319832-18-1

3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2495803
CAS No.: 2319832-18-1
M. Wt: 407.474
InChI Key: SLSVSNWGKXICOW-UHFFFAOYSA-N
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Description

3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step One: : The synthesis begins with the preparation of the quinazolinone core via cyclization of anthranilic acid derivatives.

  • Step Two: : Sequentially, the piperidine ring is introduced via nucleophilic substitution.

  • Step Three: : The dimethylpyrimidinyl oxy moiety is then attached using etherification reactions under basic conditions.

Industrial Production Methods

  • Bulk Synthesis: : Leveraging continuous flow reactors for efficient production.

  • Purification: : Utilizes high-performance liquid chromatography (HPLC) to ensure high purity of the compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Reacts with strong oxidizing agents, forming quinazolinone derivatives.

  • Reduction: : Reduces to form primary alcohols at the carbonyl site.

  • Substitution: : Undergoes nucleophilic and electrophilic substitutions due to multiple reactive sites.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride.

  • Substitution: : Sodium hydride, bromine, Grignard reagents.

Major Products Formed

  • Oxidation Products: : Quinazolinone N-oxides.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various piperidinyl quinazolinones.

Scientific Research Applications

Chemistry

Used in the design and development of novel organic compounds and synthesis of new molecular architectures.

Biology

Functions as a potential pharmacophore in the development of enzyme inhibitors and receptor antagonists.

Medicine

Investigated for its efficacy in cancer treatment due to its ability to interfere with cellular signaling pathways.

Industry

Utilized in the synthesis of advanced materials, especially in the production of specialty polymers and dyes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Enzyme Inhibition: : Binds to the active sites of enzymes, blocking their activity.

  • Receptor Binding: : Acts as an antagonist or agonist, modulating receptor activity.

  • Pathways Involved: : Inhibition of tyrosine kinase pathways, interfering with cell proliferation and survival mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-(benzyl(piperidin-1-yl))quinazolin-4(3H)-one

  • 3-(2-(4-(methyl(piperidin-1-yl))quinazolin-4(3H)-one

Uniqueness

This compound's unique feature lies in the 5,6-dimethylpyrimidin-4-yl moiety, which enhances its binding affinity and specificity toward certain molecular targets, making it a more potent candidate in medicinal chemistry compared to its analogs.

There you go! Quite the intricate piece of molecular craftsmanship, don’t you think?

Properties

IUPAC Name

3-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-15-16(2)23-13-24-21(15)30-12-17-7-9-26(10-8-17)20(28)11-27-14-25-19-6-4-3-5-18(19)22(27)29/h3-6,13-14,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSVSNWGKXICOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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